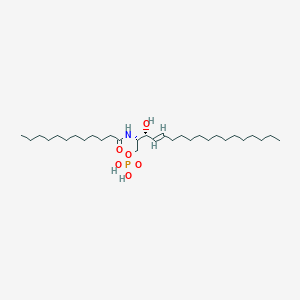

CerP(d18:1/12:0)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cerp(D18:1/12:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/12:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/12:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/12:0) participates in a number of enzymatic reactions. In particular, Cerp(D18:1/12:0) can be biosynthesized from ceramide (D18:1/18:0); which is mediated by the enzyme ceramide kinase. In addition, Cerp(D18:1/12:0) and water can be converted into ceramide (D18:1/18:0) through the action of the enzyme lipid phosphate phosphohydrolase 1. In humans, cerp(D18:1/12:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Cerp(D18:1/12:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.

N-dodecanoylsphingosine 1-phosphate is a ceramide 1-phosphate that is the N-dodecanoyl (lauroyl) derivative of sphingosine. It has a role as a metabolite. It derives from a sphingosine and a dodecanoic acid. It is a conjugate acid of a N-dodecanoylsphingosine 1-phosphate(2-).

科学研究应用

CerP(d18:1/12:0)和心血管健康

研究表明,包括Cer(d18:1/16:0)、Cer(d18:1/18:0)、Cer(d18:1/24:0)和Cer(d18:1/24:1)在内的某些神经酰胺是稳定冠状动脉疾病(CAD)和急性冠状综合征(ACS)患者心血管死亡的重要预测因子,超过目前使用的脂质标志物。这可能改善对需要更积极治疗干预的高危患者的识别(Laaksonen et al., 2016)。另一项研究发现,某些神经酰胺的血浆水平较高与重大不良心血管事件相关,强调了神经酰胺作为心血管风险评估生物标志物的潜力(Mantovani & Dugo, 2020)。

CerP(d18:1/12:0)在生化分析中

开发和验证了用于常规测量分子神经酰胺的高通量LC-MS/MS测定方法,包括Cer(d18:1/16:0)、Cer(d18:1/18:0)、Cer(d18:1/24:0)和Cer(d18:1/24:1),这对于预测冠状动脉疾病(CAD)致命结局至关重要(Kauhanen等,2016)。

CerP(d18:1/12:0)在基于人群的研究中

一项研究检查了FINRISK 2002队列,发现不同的血清神经酰胺与表观健康个体发生重大不良心血管事件(MACE)的风险相关,提示MACE风险的新生物标志物(Havulinna et al., 2016)。

属性

产品名称 |

CerP(d18:1/12:0) |

|---|---|

分子式 |

C30H60NO6P |

分子量 |

561.8 g/mol |

IUPAC 名称 |

[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C30H60NO6P/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36)/b25-23+/t28-,29+/m0/s1 |

InChI 键 |

KXEMZGPJXBKYJP-VARSQMIESA-N |

手性 SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)

![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)